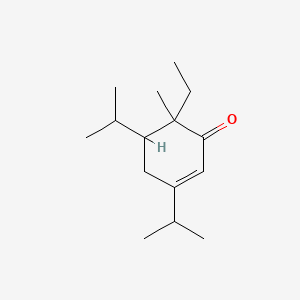
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one is an organic compound with a complex structure characterized by multiple alkyl substituents on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a cyclohexenone derivative with ethyl and isopropyl groups under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of alkyl halides to introduce the ethyl and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.
Substitution: The alkyl groups on the cyclohexene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-3,5-dimethylcyclohexen-1-one
- 6-Methyl-3,5-bis(isopropyl)cyclohexen-1-one
- 6-Ethyl-3,5-bis(tert-butyl)cyclohexen-1-one
Uniqueness
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one is unique due to the specific arrangement of its alkyl substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling point, and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
97659-29-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
6-ethyl-6-methyl-3,5-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-15(6)13(11(4)5)8-12(10(2)3)9-14(15)16/h9-11,13H,7-8H2,1-6H3 |
InChI Key |
HLWXMLWOEOHSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CC(=CC1=O)C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















